4-Chloro-2-methylpyrido[3,4-d]pyrimidine
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Overview
Description
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest and apoptosis .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . It achieves this by causing cell cycle arrest and inducing apoptosis in cells . This makes it a potential candidate for cancer treatment.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Preparation Methods
The synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in ethanol, followed by heating to reflux and subsequent treatment with hydrochloric acid to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 2-position.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown promise in biological assays, indicating potential as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Chloro-2-methylpyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2-Chloro-4-methylpyridine: Similar in structure but lacks the pyrimidine ring, leading to different chemical properties and biological activities.
Piritrexim: A synthetic antifolate with a pyridopyrimidine core, used for its anti-tumor properties.
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug, highlighting the therapeutic potential of this class of compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
4-chloro-2-methylpyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIBEFIEMQBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544427 |
Source
|
Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101900-98-5 |
Source
|
Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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